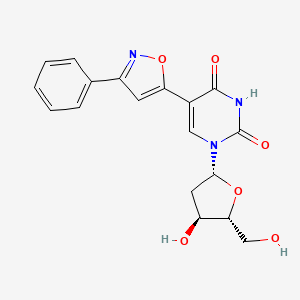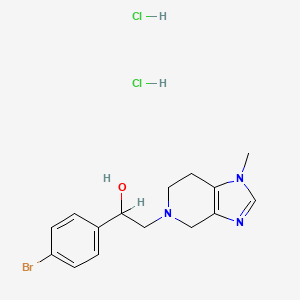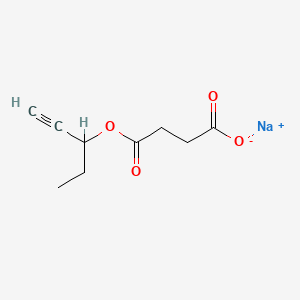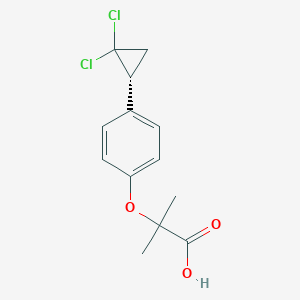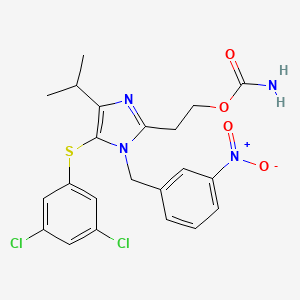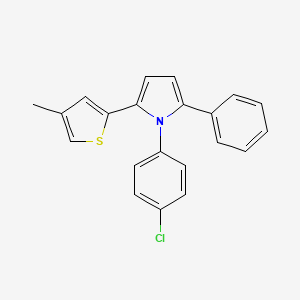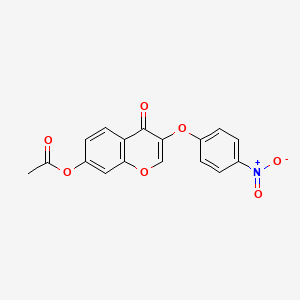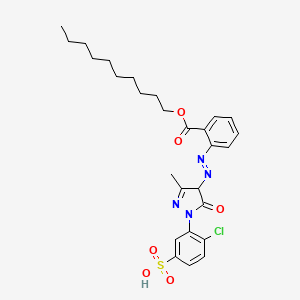
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a decyl chain, a chlorosulphonylphenyl group, and a pyrazolone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process:
Formation of the Pyrazolone Ring: The initial step involves the synthesis of the pyrazolone ring. This can be achieved by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorosulphonylphenyl Group: The chlorosulphonylphenyl group is introduced through a sulphonation reaction, where the pyrazolone intermediate is treated with chlorosulphonic acid.
Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction. This involves the reaction of the sulphonated pyrazolone intermediate with a diazonium salt derived from 2-chloro-5-sulphophenylamine. The reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Esterification: The final step involves the esterification of the azo compound with decanol to form the desired product. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves the use of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can break the azo bond (N=N) to form amines. Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: The chlorosulphonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium or zinc in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulphonyl derivatives.
科学的研究の応用
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has several scientific research applications:
Chemistry: Used as a dye intermediate in the synthesis of various azo dyes.
Biology: Investigated for its potential use as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of pigments and dyes for textiles, plastics, and inks.
作用機序
The mechanism of action of 1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate involves its interaction with molecular targets such as enzymes and receptors. The azo bond (N=N) can undergo reduction to form amines, which can interact with biological molecules. The chlorosulphonyl group can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
1-Decyl 2-((1-(2-chloro-5-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate: Unique due to its specific structure and functional groups.
Other Azo Compounds: Similar compounds include other azo dyes and pigments with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to the presence of the decyl chain, chlorosulphonylphenyl group, and pyrazolone ring, which confer specific chemical and physical properties. These structural features make it suitable for specific applications in dye synthesis and potential therapeutic uses.
特性
CAS番号 |
94135-83-8 |
|---|---|
分子式 |
C27H33ClN4O6S |
分子量 |
577.1 g/mol |
IUPAC名 |
4-chloro-3-[4-[(2-decoxycarbonylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C27H33ClN4O6S/c1-3-4-5-6-7-8-9-12-17-38-27(34)21-13-10-11-14-23(21)29-30-25-19(2)31-32(26(25)33)24-18-20(39(35,36)37)15-16-22(24)28/h10-11,13-16,18,25H,3-9,12,17H2,1-2H3,(H,35,36,37) |
InChIキー |
UWDKFYCYPLPWCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2C(=NN(C2=O)C3=C(C=CC(=C3)S(=O)(=O)O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


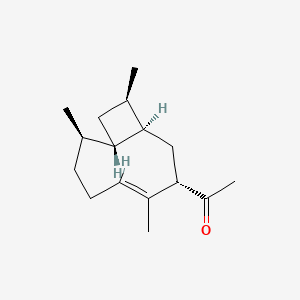
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
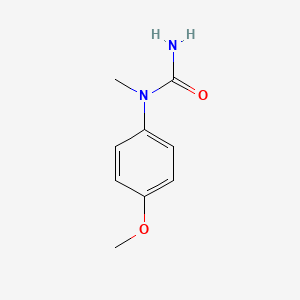
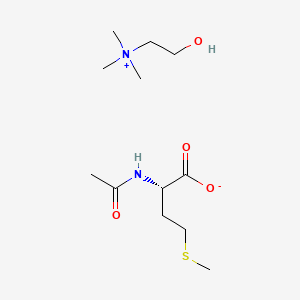
![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
